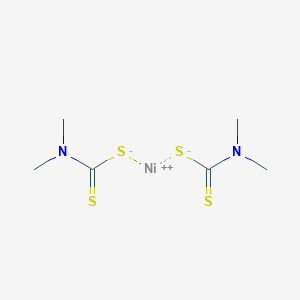
Methyl niclate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl nicotinate, also known as methyl 3-pyridinecarboxylate, is an organic compound with the molecular formula C(_7)H(_7)NO(_2). It is the methyl ester of nicotinic acid (vitamin B3) and is commonly used in various chemical and pharmaceutical applications. This compound is known for its vasodilatory properties, which makes it useful in topical formulations for increasing blood flow.
準備方法
Synthetic Routes and Reaction Conditions: Methyl nicotinate can be synthesized through the esterification of nicotinic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
C6H4(COOH)(N)+CH3OH→C6H4(COOCH3)(N)+H2O
Industrial Production Methods: In industrial settings, the production of methyl nicotinate often involves continuous esterification processes where nicotinic acid and methanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.
Types of Reactions:
Oxidation: Methyl nicotinate can undergo oxidation reactions, typically resulting in the formation of nicotinic acid.
Reduction: Reduction of methyl nicotinate can yield nicotinic alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles like ammonia (NH(_3)) or amines can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinic alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on blood flow and vasodilation, making it useful in research on cardiovascular health.
Medicine: Incorporated in topical formulations to enhance blood circulation and as a counterirritant in pain relief creams.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
Methyl nicotinate exerts its effects primarily through vasodilation. When applied topically, it penetrates the skin and causes the blood vessels to widen, increasing blood flow to the area. This action is mediated by the release of prostaglandins and other vasodilatory substances. The compound interacts with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the blood vessels.
類似化合物との比較
Ethyl nicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound, which is a carboxylic acid rather than an ester.
Nicotinamide: An amide derivative of nicotinic acid, commonly used as a vitamin supplement.
Uniqueness: Methyl nicotinate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. Its ability to act as a vasodilator makes it particularly useful in topical applications, distinguishing it from other nicotinic acid derivatives.
Methyl nicotinate’s versatility and efficacy in various applications underscore its importance in both scientific research and industrial processes.
特性
CAS番号 |
15521-65-0 |
|---|---|
分子式 |
C6H12N2NiS4 |
分子量 |
299.1 g/mol |
IUPAC名 |
N,N-dimethylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C3H7NS2.Ni/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
BLCKKNLGFULNRC-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] |
正規SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] |
Key on ui other cas no. |
15521-65-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















